molecular formula C19H18N6O2S B2790684 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097890-21-4

2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No. B2790684
CAS RN: 2097890-21-4
M. Wt: 394.45
InChI Key: IIUVPUWMIHRJNS-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidin-7-yl group, which is a type of azole compound known for its binding affinity with various cytochrome P 450 (CYP) proteins .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions that significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . A classic example of multicomponent reactions employed for the preparation of dihydropyrimidine motif is the Biginelli-like reaction . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and mass spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For instance, hydrogen–deuterium (H–D) exchange usually happens between D2O/CD3OD solvent and N-heterocyclic compounds in the presence of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 150.1380 . More detailed properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Future Directions

The future directions in the research and development of this compound could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It contains a5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety , which is found in various biologically active compounds . These compounds have been reported to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Mode of Action

Based on the known activities of similar compounds, it may interact with its targets throughhydrogen bonding and π-π stacking interactions , leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given the reported activities of similar compounds, it may be involved in the regulation ofimmune responses (through RORγt inhibition), hypoxia adaptation (through PHD-1 inhibition), and cellular signaling (through JAK1 and JAK2 inhibition) .

Pharmacokinetics

The presence of the5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety may influence its absorption , distribution , metabolism , and excretion

Result of Action

Based on the known activities of similar compounds, it may lead tomodulation of immune responses , alteration of hypoxia adaptation pathways , and regulation of cellular signaling .

Action Environment

Environmental factors such as pH , temperature , and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets may be affected by the conformational flexibility of the target proteins, which can be influenced by environmental conditions .

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-3-16-23-14-5-4-12(7-15(14)28-16)18(26)24-8-13(9-24)27-17-6-11(2)22-19-20-10-21-25(17)19/h4-7,10,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUVPUWMIHRJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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